p-Azido-alpha-diazoacetophenone

CAS No.: 74686-86-5

Cat. No.: VC1608087

Molecular Formula: C8H5N5O

Molecular Weight: 187.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 74686-86-5 |

|---|---|

| Molecular Formula | C8H5N5O |

| Molecular Weight | 187.16 g/mol |

| IUPAC Name | 1-(4-azidophenyl)-2-diazoethanone |

| Standard InChI | InChI=1S/C8H5N5O/c9-11-5-8(14)6-1-3-7(4-2-6)12-13-10/h1-5H |

| Standard InChI Key | PRCYRXMZLOEZPF-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(=O)C=[N+]=[N-])N=[N+]=[N-] |

| Canonical SMILES | C1=CC(=CC=C1C(=O)C=[N+]=[N-])N=[N+]=[N-] |

Introduction

Molecular Identity and Structural Properties

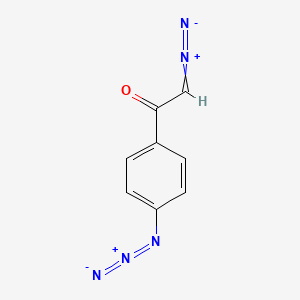

p-Azido-alpha-diazoacetophenone, also known as 4-azido-alpha-diazoacetophenone, is formally identified as 1-(4-azidophenyl)-2-diazoethanone. This compound represents an interesting intersection of diazo chemistry and azide chemistry, both areas of significant interest in modern organic synthesis.

Basic Identification Data

The compound's key identification parameters are summarized in the following table:

| Property | Value |

|---|---|

| Chemical Name | p-Azido-alpha-diazoacetophenone |

| Alternative Names | 4-Azido-alpha-diazoacetophenone, para-Azido-alpha-diazoacetophenone, 1-(4-azidophenyl)-2-diazoethanone |

| CAS Number | 74686-86-5 |

| Molecular Formula | C₈H₅N₅O |

| Molecular Weight | 187.16 g/mol |

| Exact Mass | 187.049 |

The compound consists of a benzene ring with an azido group (-N₃) at the para position and a diazoacetyl group (-COCHN₂) attached to the 1-position of the ring, creating a uniquely functionalized acetophenone derivative .

Physical and Chemical Properties

While comprehensive physical data for this specific compound is limited in the available literature, the following properties have been established:

| Property | Value |

|---|---|

| Physical State | Solid at room temperature (inferred) |

| Polar Surface Area (PSA) | 100.96 |

| LogP | 2.66314 |

| Stability | Potentially sensitive to heat, shock, and light due to azido and diazo groups |

Synthetic Approaches to p-Azido-alpha-diazoacetophenone

The synthesis of p-Azido-alpha-diazoacetophenone requires careful consideration of both the azido and diazo functionalities. Several methodologies can be adapted for its preparation.

Diazo Transfer Methods

The most common approach to synthesizing alpha-diazo ketones involves diazo transfer reactions using sulfonyl azide reagents. For p-Azido-alpha-diazoacetophenone, this would typically involve:

-

Preparation of p-azido-acetophenone as a starting material

-

Introduction of the diazo group at the alpha position through reaction with a suitable diazo transfer reagent

Several diazo transfer reagents have been developed with varying safety profiles and effectiveness:

| Diazo Transfer Reagent | Advantages | Disadvantages |

|---|---|---|

| Methanesulfonyl azide (mesyl azide) | Good atom economy, easy product separation | Significant safety hazards |

| p-Toluenesulfonyl azide (tosyl azide) | Effective for many substrates | Safety hazards |

| 4-Dodecylbenzenesulfonyl azide | Safer alternative | Lower atom economy |

| 4-Acetamidobenzenesulfonyl azide (p-ABSA) | Safer alternative, recommended for larger scale | Lower atom economy |

| p-Nitrobenzenesulfonyl azide | Favors diazo transfer over azide formation | Variable yields |

A typical procedure would involve treating the starting ketone with a sulfonyl azide reagent in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) .

Detrifluoroacetylative Diazo Group Transfer

A more specialized approach involves detrifluoroacetylative diazo group transfer, which has been demonstrated to be effective for preparing various alpha-diazo ketones:

-

Trifluoroacetylation of p-azido-acetophenone

-

Treatment with a sulfonyl azide reagent and base

-

Detrifluoroacetylation with simultaneous diazo group formation

This method has shown excellent yields (often >80%) for various alpha-diazo ketones and could be adapted for p-Azido-alpha-diazoacetophenone synthesis .

Phosphine-Mediated Conversion

An alternative synthetic route involves phosphine-mediated conversion of azides to diazo compounds. This approach proceeds through an acyl triazene intermediate that fragments to give the diazo compound:

-

Reaction of an appropriate phosphine reagent with the azide precursor

-

Formation of an intermediate acyl triazene

-

Fragmentation to yield the desired diazo compound

Phosphines like diphenylphosphine derivatives have been effective in mediating such conversions, although reaction rates can vary significantly depending on the electronic properties of the phosphine .

Reactivity and Synthetic Applications

The dual functionality of p-Azido-alpha-diazoacetophenone creates unique reactive possibilities that make it valuable in synthetic organic chemistry.

Diazo Group Reactivity

Alpha-diazo ketones are versatile synthetic intermediates that participate in various reactions:

-

Metal-catalyzed transformations: Diazo compounds undergo decomposition in the presence of transition metal catalysts to form metal carbenes, which can participate in C-H insertions, cyclopropanations, and ylide formations .

-

Thermal and photochemical reactions: Upon heating or irradiation, diazo compounds can generate carbenes directly, leading to various transformations .

-

Cycloaddition reactions: Diazo compounds can function as 1,3-dipoles in cycloaddition reactions, forming heterocyclic systems. For example, alpha-diazoacetophenone can undergo -dipolar cycloaddition with methyl vinyl ketone to form dihydropyrazoles .

-

Fragmentation-recombination processes: Some diazo ketones undergo fragmentation followed by recombination to form unexpected heterocyclic systems through mechanisms involving -dipolar cycloadditions .

Azido Group Reactivity

The azido functionality at the para position provides additional synthetic opportunities:

-

Click chemistry: The azido group can participate in copper-catalyzed azide-alkyne cycloadditions (CuAAC), commonly known as "click chemistry."

-

Reduction to amines: The azido group can be selectively reduced to an amine, providing a handle for further functionalization.

-

Thermal cyclization: Azides can undergo thermal cyclization reactions, particularly in the presence of phosphines (Staudinger reaction) or under photochemical conditions.

Current Research Directions

While specific research focusing exclusively on p-Azido-alpha-diazoacetophenone is limited in the available literature, several research directions involving alpha-diazo ketones and azido compounds suggest potential applications:

Development of Safer Synthetic Methods

Recent research has focused on developing safer alternatives for diazo transfer reagents. The thermal stability and explosion hazards associated with various diazo transfer reagents have been evaluated in recent studies, leading to recommendations for safer alternatives like 4-acetamidobenzenesulfonyl azide (p-ABSA) for larger scale preparative work .

Applications in Complex Molecule Synthesis

Alpha-diazo ketones have been employed in the synthesis of complex natural products. For example, Nakada reported the preparation of a diazo ketone intermediate using a detrifluoroacetylative diazo transfer method in a key step in the total synthesis of the polyprenylated acylphloroglucinol nemorosone .

Mechanistic Investigations

Ongoing research continues to explore the mechanisms of diazo compound reactions. Studies have investigated how factors such as the choice of sulfonyl azide reagent and enolate counterion affect the ratio of azide formation versus diazo transfer, providing insights that could be applicable to the synthesis and reactivity of p-Azido-alpha-diazoacetophenone .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume